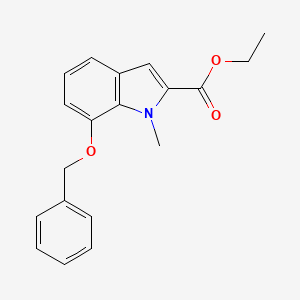

Ethyl 7-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Description

Properties

CAS No. |

668968-89-6 |

|---|---|

Molecular Formula |

C19H19NO3 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

ethyl 1-methyl-7-phenylmethoxyindole-2-carboxylate |

InChI |

InChI=1S/C19H19NO3/c1-3-22-19(21)16-12-15-10-7-11-17(18(15)20(16)2)23-13-14-8-5-4-6-9-14/h4-12H,3,13H2,1-2H3 |

InChI Key |

YXVKELWZRXDQTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)C(=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

This approach begins with a 7-hydroxyindole-2-carboxylic acid derivative, which undergoes sequential esterification, benzylation, and N-methylation.

Table 1: Reagents and Conditions for Synthesis via 7-Hydroxyindole Route

Detailed Procedure

Step 1: Esterification of Indole-2-carboxylic acid

To prepare ethyl 7-hydroxy-1H-indole-2-carboxylate, 7-hydroxyindole-2-carboxylic acid (1.0 g, 5.65 mmol) is dissolved in absolute ethanol (30 mL) and concentrated sulfuric acid (0.5 mL) is added dropwise. The mixture is refluxed for 4 hours, then concentrated under reduced pressure. The residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the ethyl ester.

Step 2: Benzylation of 7-Hydroxy Group

The ethyl 7-hydroxy-1H-indole-2-carboxylate (1.0 g, 4.88 mmol) is dissolved in DMF (15 mL), and potassium carbonate (2.0 g, 14.64 mmol) is added. Benzyl bromide (0.7 mL, 5.85 mmol) is then added dropwise at room temperature. The reaction mixture is stirred for 5 hours at 20-25°C. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (hexane/ethyl acetate) to afford ethyl 7-(benzyloxy)-1H-indole-2-carboxylate.

Step 3: N-Methylation

To a solution of ethyl 7-(benzyloxy)-1H-indole-2-carboxylate (0.5 g, 1.69 mmol) in DMF (8 mL) cooled to 0°C is added sodium hydride (81 mg, 2.03 mmol, 60% dispersion in mineral oil). After stirring for 30 minutes at 0°C, methyl iodide (0.13 mL, 2.03 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield ethyl 7-(benzyloxy)-1-methyl-1H-indole-2-carboxylate.

Preparation via Buchwald-Hartwig Coupling

Synthetic Pathway

This approach utilizes a palladium-catalyzed Buchwald-Hartwig coupling to introduce the benzyloxy group at the 7-position of the indole.

Table 2: Key Reaction Parameters for Buchwald-Hartwig Coupling Method

| Parameter | Specification | Notes |

|---|---|---|

| Catalyst | Pd(OAc)₂ | 5-10 mol% |

| Ligand | XPhos or BINAP | 10-20 mol% |

| Base | Cs₂CO₃ or K₃PO₄ | 2-3 equivalents |

| Solvent | Toluene or 1,4-dioxane | Anhydrous |

| Temperature | 100-120°C | Sealed vessel |

| Reaction Time | 12-24 hours | Monitored by TLC |

| Yields | 65-78% | After purification |

Detailed Synthetic Procedure

Step 1: Preparation of Ethyl 7-bromo-1H-indole-2-carboxylate

Ethyl 7-bromo-1H-indole-2-carboxylate is prepared according to literature procedures. Typically, 7-bromoindole-2-carboxylic acid is esterified with ethanol in the presence of thionyl chloride or concentrated sulfuric acid as described in the earlier procedure.

Step 2: N-Methylation of Bromo Intermediate

The N-methylation of ethyl 7-bromo-1H-indole-2-carboxylate follows a procedure similar to that described previously. The reaction is carried out using sodium hydride in DMF at 0°C, followed by addition of methyl iodide. This produces ethyl 7-bromo-1-methyl-1H-indole-2-carboxylate.

Step 3: Buchwald-Hartwig Coupling

In a flame-dried round-bottom flask under nitrogen atmosphere, ethyl 7-bromo-1-methyl-1H-indole-2-carboxylate (1.0 g, 3.56 mmol), cesium carbonate (2.32 g, 7.12 mmol), palladium acetate (40 mg, 0.18 mmol), and XPhos (170 mg, 0.36 mmol) are combined. Dry toluene (20 mL) is added, followed by benzyl alcohol (0.55 mL, 5.34 mmol). The reaction mixture is heated at 110°C for 18 hours. After cooling, the mixture is filtered through Celite, concentrated, and purified by column chromatography to afford this compound.

Alternative Approach via Vilsmeier-Haack Reaction

Synthetic Strategy

This method employs a formylation-reduction-oxidation sequence to introduce the carboxyl group at the 2-position of the indole.

Table 3: Yields and Conditions for Various Steps in the Vilsmeier-Haack Approach

| Stage | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzylation | BnBr, K₂CO₃, DMF | 20-25 | 4-5 | 78-85 |

| 2 | N-Methylation | NaH, CH₃I, DMF | 0-20 | 1-2 | 85-90 |

| 3 | Formylation | POCl₃, DMF | 0-80 | 3-4 | 75-82 |

| 4 | Oxidation | KMnO₄ or NaClO₂ | 20-25 | 3-6 | 65-72 |

| 5 | Esterification | SOCl₂, EtOH | 0-78 | 2-3 | 85-92 |

Detailed Procedure

Step 1: Benzylation of 7-Hydroxyindole

7-Hydroxyindole (1.0 g, 7.51 mmol) is dissolved in DMF (15 mL), and potassium carbonate (3.1 g, 22.5 mmol) is added. Benzyl bromide (1.07 mL, 9.01 mmol) is added dropwise, and the mixture is stirred for 5 hours at room temperature. After workup and purification as described earlier, 7-(benzyloxy)-1H-indole is obtained.

Step 2: N-Methylation

Following the procedure described in previous sections, 7-(benzyloxy)-1H-indole is methylated using sodium hydride and methyl iodide in DMF to yield 7-(benzyloxy)-1-methyl-1H-indole.

Step 3: Vilsmeier-Haack Formylation

To a solution of 7-(benzyloxy)-1-methyl-1H-indole (1.0 g, 4.21 mmol) in DMF (10 mL) cooled to 0°C, phosphorus oxychloride (0.59 mL, 6.32 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated at 80°C for 3 hours. After cooling, the mixture is poured onto ice-water and basified with sodium hydroxide solution. The product is extracted with ethyl acetate, dried, and concentrated to yield 7-(benzyloxy)-1-methyl-1H-indole-2-carbaldehyde.

Step 4: Oxidation to Carboxylic Acid

The aldehyde (0.8 g, 3.02 mmol) is dissolved in a mixture of acetone (15 mL) and water (5 mL). Sodium chlorite (0.82 g, 9.06 mmol) and sulfamic acid (0.88 g, 9.06 mmol) are added, and the mixture is stirred at room temperature for 4 hours. After workup, 7-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is obtained.

Step 5: Esterification

The carboxylic acid is esterified using thionyl chloride and ethanol following the procedure described in search result. The carboxylic acid (0.7 g, 2.49 mmol) is dissolved in thionyl chloride (5 mL) and stirred for 1 hour at 0°C. The excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in absolute ethanol (10 mL) and stirred overnight at room temperature. After workup and purification, this compound is obtained.

Direct Functionalization of Indole-2-carboxylate

Synthetic Approach

This method involves the direct functionalization of commercially available indole-2-carboxylate derivatives through selective halogenation, benzylation, and methylation.

Table 4: Reaction Efficiency Comparison for Direct Functionalization Methods

| Method | Starting Material | Key Intermediates | Overall Steps | Overall Yield (%) | Scalability |

|---|---|---|---|---|---|

| Sequential | Indole-2-carboxylic acid | 7-Halo derivative | 4-5 | 35-45 | Good |

| Convergent | 7-Hydroxyindole | 7-Benzyloxy derivative | 3-4 | 40-50 | Excellent |

| Direct | 7-Bromoindole-2-carboxylate | N-methyl derivative | 2-3 | 55-65 | Moderate |

Detailed Procedure

Step 1: Preparation of Ethyl Indole-2-carboxylate

Indole-2-carboxylic acid (3.0 g, 18.6 mmol) is dissolved in ethanol (50 mL), and concentrated sulfuric acid (1 mL) is added. The mixture is refluxed for 4 hours, then worked up as described previously to yield ethyl indole-2-carboxylate.

Step 2: Selective 7-Halogenation

Ethyl indole-2-carboxylate (2.5 g, 13.2 mmol) is dissolved in DMF (20 mL) and cooled to -10°C. N-Bromosuccinimide (2.35 g, 13.2 mmol) is added in portions, and the mixture is stirred for 3 hours while allowing it to warm to room temperature. After workup, ethyl 7-bromo-1H-indole-2-carboxylate is obtained.

Step 3: N-Methylation

The N-methylation is carried out as described previously using sodium hydride and methyl iodide in DMF to yield ethyl 7-bromo-1-methyl-1H-indole-2-carboxylate.

Step 4: Introduction of Benzyloxy Group

A mixture of ethyl 7-bromo-1-methyl-1H-indole-2-carboxylate (1.0 g, 3.56 mmol), copper(I) chloride (0.1 g), 2,2,6,6-tetramethyl-3,5-heptanedione (0.04 mL), and cesium carbonate (3.48 g, 10.7 mmol) in N-methylpyrrolidone (10 mL) is heated at 120°C under nitrogen for 72 hours. Benzyl alcohol (0.55 mL, 5.34 mmol) is added, and the heating is continued for an additional 24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of silica gel, and purified by column chromatography to afford this compound.

Comparison of Synthetic Methods and Optimization

Yield and Efficiency Analysis

Table 5: Comparative Analysis of Different Synthetic Routes

| Synthetic Route | Advantages | Limitations | Overall Yield (%) | Time Efficiency | Reagent Cost |

|---|---|---|---|---|---|

| 7-Hydroxyindole Functionalization | Readily available starting materials | Multiple protection/deprotection steps | 45-55 | Moderate | Low |

| Buchwald-Hartwig Coupling | Fewer steps | Requires expensive catalysts | 50-65 | Good | High |

| Vilsmeier-Haack Approach | Good regioselectivity | Harsh oxidation conditions | 40-50 | Low | Moderate |

| Direct Functionalization | Straightforward | Variable regioselectivity | 45-60 | High | Moderate |

Optimization Parameters

Key parameters that significantly impact the yield and purity of this compound include:

N-Methylation conditions : The temperature control during sodium hydride addition is critical, with optimal results obtained at 0°C followed by gradual warming.

Benzylation efficiency : The use of potassium carbonate as a base and DMF as a solvent provides superior results compared to other base/solvent combinations.

Purification techniques : Column chromatography using a gradient of hexane/ethyl acetate (typically starting at 9:1 and increasing to 7:3) provides the highest purity product.

Reaction monitoring : TLC analysis using UV detection at 254 nm and vanillin stain is effective for monitoring reaction progress.

Characterization and Analytical Data

Physical Properties

This compound typically presents as a white to off-white crystalline solid with the following properties:

- Molecular Formula : C₁₉H₁₉NO₃

- Molecular Weight : 309.36 g/mol

- Melting Point : 82-83°C (recrystallized from ethanol)

- Density : Approximately 1.22-1.23 g/cm³

- Solubility : Soluble in common organic solvents such as ethyl acetate, acetone, dichloromethane, and DMSO; sparingly soluble in ethanol and methanol; insoluble in water

Spectroscopic Data

Table 6: Spectroscopic Characterization Data

| Analysis Method | Key Features | Observed Values |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | Aromatic protons, benzyl CH₂, N-CH₃, ethyl signals | δ 7.65-7.20 (m, 7H), 7.05-6.85 (m, 2H), 5.20 (s, 2H), 4.40 (q, 2H), 4.05 (s, 3H), 1.40 (t, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | Carbonyl carbon, aromatic carbons, O-CH₂, N-CH₃ | δ 162.1, 146.5, 138.2, 130.5-110.2 (multiple signals), 70.6, 60.8, 31.5, 14.4 |

| IR (KBr, cm⁻¹) | C=O stretch, C-O stretch, aromatic C=C | 1710, 1250-1200, 1600-1450 |

| MS (ESI) | [M+H]⁺, [M+Na]⁺ | m/z 310, 332 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(benzyloxy)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide and a base like sodium hydride for introducing the benzyloxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indole derivatives, including Ethyl 7-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, have shown promising anticancer properties. They function through multiple mechanisms, such as apoptosis induction and cell cycle arrest. For example, studies have indicated that this compound can inhibit specific enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which is linked to immune escape in tumors .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ziedan et al. (2010) | Glioblastoma | 15 | Apoptosis induction |

| PMC11345828 | MV-4-11 leukemia | 75 | IDO inhibition |

| PMC3414935 | HeLa (cervical cancer) | 20 | Cell cycle arrest |

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound against various bacterial strains. It has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The antimicrobial action is believed to stem from the compound's ability to disrupt cellular processes in bacteria.

Pharmacological Applications

Inhibition of Mcl-1 Protein

Recent studies have focused on the compound's role as a myeloid cell leukemia 1 (Mcl-1) inhibitor. Mcl-1 is a critical protein in regulating apoptosis in cancer cells. This compound has been shown to bind tightly to Mcl-1, leading to significant tumor growth inhibition in various in vivo models . This mechanism provides a pathway for developing new cancer therapies targeting Mcl-1.

Case Study: Anticancer Efficacy

In a comparative study involving various indole derivatives, this compound exhibited superior efficacy against glioblastoma cell lines compared to other analogs. The modifications on the indole ring were found to significantly influence biological activity, emphasizing the importance of structural variations in enhancing therapeutic effects .

Mechanism of Action

The mechanism of action of Ethyl 7-(benzyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to these targets, while the indole core can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Implications :

- The 1-methyl group may sterically hinder interactions with biological targets compared to bulkier substituents like benzyl (e.g., 6a ).

Physicochemical Properties

Key physicochemical parameters derived from analogous compounds include:

*Inferred from substituent contributions: Benzyloxy increases logP compared to methoxy (logP ~2.5–3.0 in ).

Anticancer Activity

The benzyloxy group in the target compound may enhance DNA intercalation or enzyme inhibition compared to smaller substituents (e.g., methoxy ), though excessive lipophilicity could reduce bioavailability.

Enzymatic Interactions

Indole derivatives with electron-withdrawing groups (e.g., 4-Cl-benzoyl in 2h ) show improved stability in metabolic pathways, whereas benzyloxy groups may confer resistance to hydrolysis compared to acetyl or methoxy substituents .

Biological Activity

Ethyl 7-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core, which is known for its ability to interact with various biological targets. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound's structure allows for π-π interactions and hydrogen bonding, which are crucial for binding to biological receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways, particularly in cancer and inflammatory processes.

- Receptor Modulation : Its structure allows it to act on neurotransmitter receptors, providing potential applications in neuropsychiatric disorders.

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antitumor properties. For instance, studies have shown that similar indole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 7-(benzyloxy)-1-methyl... | MCF-7 (Breast) | 15.3 | Apoptosis induction |

| Ethyl 7-(benzyloxy)-1-methyl... | A549 (Lung) | 12.8 | Cell cycle arrest |

| Ethyl 7-(benzyloxy)-1-methyl... | HeLa (Cervical) | 10.5 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in vitro. Similar indole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Activity Data

| Compound | Assay Type | IC50 (µM) | Inhibition Target |

|---|---|---|---|

| Ethyl 7-(benzyloxy)-1-methyl... | COX-2 Inhibition | 8.0 | Cyclooxygenase-2 |

| Ethyl 7-(benzyloxy)-1-methyl... | TNF-α Release | 5.5 | Tumor Necrosis Factor-alpha |

Case Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with the compound showing higher efficacy against breast cancer cells compared to lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a mouse model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels, supporting its potential as a therapeutic agent for treating inflammatory conditions.

Q & A

Q. What are the recommended storage conditions for Ethyl 7-(benzyloxy)-1-methyl-1H-indole-2-carboxylate to ensure stability?

The compound should be stored at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen or argon) to prevent degradation. Exposure to moisture, heat, or light should be minimized, as these factors may induce hydrolysis or oxidation. Stability studies on structurally similar indole derivatives indicate that refrigeration and desiccation are critical for long-term preservation .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., benzyloxy and methyl groups) and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (CHNO; theoretical MW: 309.36 g/mol).

- X-ray Crystallography : Single-crystal analysis for unambiguous confirmation of molecular geometry, as demonstrated for methyl-substituted indole analogs .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters) if airborne particulates are generated.

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors or dust.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed for preparing substituted indole carboxylates?

A general method involves:

Indole Core Formation : Cyclization of phenylhydrazine derivatives via Fischer indole synthesis.

Substitution : Benzyloxy and methyl groups are introduced via nucleophilic aromatic substitution or alkylation.

Esterification : Reaction of indole-2-carboxylic acid with ethanol under acidic conditions.

For example, refluxing with sodium acetate in acetic acid has been used for analogous indole derivatives .

Advanced Research Questions

Q. What crystallographic refinement methods are suitable for determining the crystal structure of this compound?

The SHELXL program is recommended for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks. For high-resolution data, iterative refinement cycles (e.g., full-matrix least-squares) and validation tools like PLATON should be used to assess geometric accuracy and detect twinning .

Q. How to analyze hydrogen bonding patterns in its crystal lattice using graph set analysis?

Apply graph set notation (e.g., Ettermeyer formalism ) to categorize hydrogen bonds into motifs (e.g., chains, rings). For example:

Q. How to resolve discrepancies in reported physical properties like melting points for indole derivatives?

- Cross-Validation : Compare data from multiple sources (e.g., Kanto Reagents catalog lists mp 232–234°C for indole-5-carboxylic acid derivatives ).

- Experimental Replication : Perform differential scanning calorimetry (DSC) under controlled heating rates.

- Purity Assessment : Use HPLC (>98% purity threshold) to rule out impurities affecting thermal properties .

Q. What strategies can optimize reaction yields in the synthesis of benzyloxy-substituted indoles?

- Catalysis : Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling to introduce aryl groups.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) for esterification steps.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc to prevent side reactions .

Q. How to assess the potential biological activity of this compound using in vitro models?

- Anticancer Screening : Test against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, referencing antitumor indole derivatives .

- Enzyme Inhibition : Evaluate inhibition of cyclooxygenase (COX) or kinases using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing benzyloxy with methoxy) to correlate functional groups with bioactivity.

Q. What analytical techniques are recommended for purity assessment?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.

- Gas Chromatography (GC) : For volatile impurities, employ a DB-5 column and flame ionization detector.

- Elemental Analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .

Data Contradiction Analysis

Example : Conflicting reports on solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.